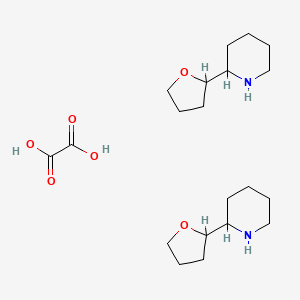
oxalic acid;2-(oxolan-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;2-(oxolan-2-yl)piperidine is a compound that combines the properties of oxalic acid and a piperidine derivative. Oxalic acid is a dicarboxylic acid with the formula ( \text{C}_2\text{H}_2\text{O}_4 ), known for its strong acidic properties and ability to form complexes with metal ions. Piperidine is a six-membered heterocyclic amine with the formula ( \text{C}5\text{H}{11}\text{N} ), commonly used in organic synthesis and pharmaceuticals. The combination of these two components results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-(oxolan-2-yl)piperidine typically involves the reaction of oxalic acid with 2-(oxolan-2-yl)piperidine under controlled conditions. One common method involves the use of a solvent such as water or an organic solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, such as metal nanoparticles, can enhance the reaction rate and yield. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;2-(oxolan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Applications De Recherche Scientifique
Oxalic acid;2-(oxolan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of oxalic acid;2-(oxolan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the oxalic acid component can chelate metal ions, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with various applications in organic synthesis and pharmaceuticals.
Oxalic Acid: A dicarboxylic acid known for its strong acidic properties and ability to form complexes with metal ions.
2-(Oxolan-2-yl)piperidine: A piperidine derivative with a tetrahydrofuran ring, used in organic synthesis and medicinal chemistry.
Uniqueness
Oxalic acid;2-(oxolan-2-yl)piperidine is unique due to the combination of the acidic properties of oxalic acid and the versatile reactivity of the piperidine moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C20H36N2O6 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
oxalic acid;2-(oxolan-2-yl)piperidine |
InChI |
InChI=1S/2C9H17NO.C2H2O4/c2*1-2-6-10-8(4-1)9-5-3-7-11-9;3-1(4)2(5)6/h2*8-10H,1-7H2;(H,3,4)(H,5,6) |
Clé InChI |
RFRASOUGOONPNK-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2CCCO2.C1CCNC(C1)C2CCCO2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


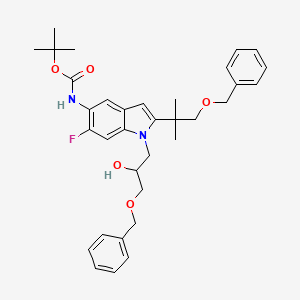
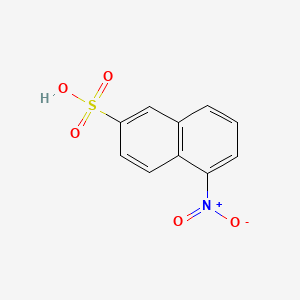

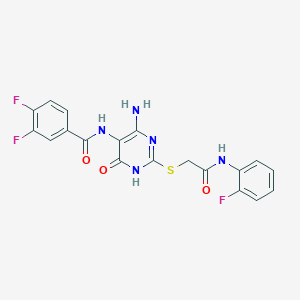

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123743.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14123747.png)
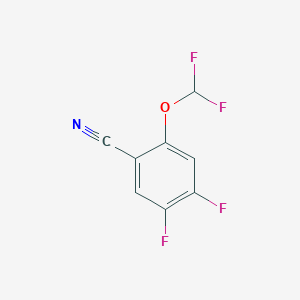

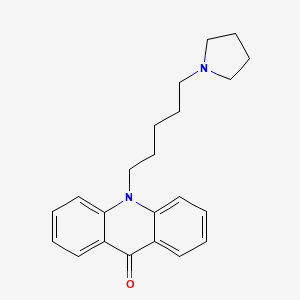
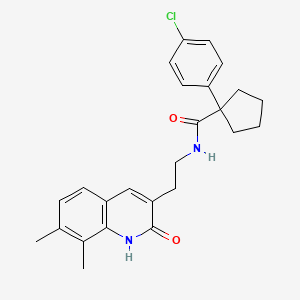

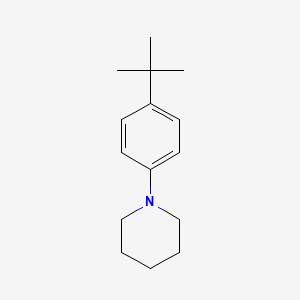
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)
